Cas no 1261532-61-9 (2-(Chloromethyl)naphthalene-5-carboxylic acid)

2-(クロロメチル)ナフタレン-5-カルボン酸は、ナフタレン骨格にクロロメチル基とカルボキシル基が選択的に導入された多機能な有機中間体です。分子内に反応性の高いクロロメチル基とカルボキシル基を併せ持つため、医薬品中間体や機能性材料の合成において重要な構築ブロックとして利用されます。特に、クロロメチル基の求核置換反応性とカルボキシル基の縮合反応性を併用することで、複雑な分子骨格の効率的な構築が可能です。高い純度と安定性を特徴とし、有機合成化学や医薬品開発分野での幅広い応用が期待されています。

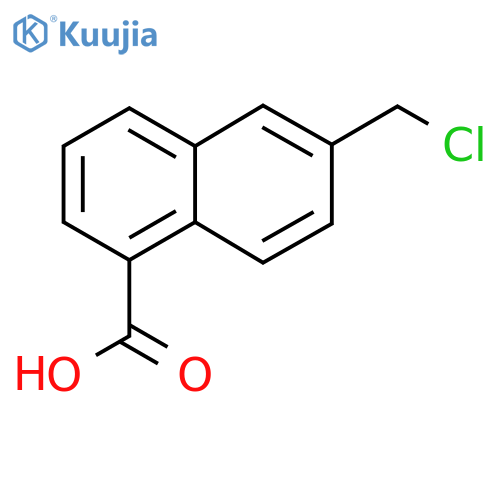

1261532-61-9 structure

商品名:2-(Chloromethyl)naphthalene-5-carboxylic acid

CAS番号:1261532-61-9

MF:C12H9ClO2

メガワット:220.65166258812

CID:4935665

2-(Chloromethyl)naphthalene-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-(Chloromethyl)naphthalene-5-carboxylic acid

-

- インチ: 1S/C12H9ClO2/c13-7-8-4-5-10-9(6-8)2-1-3-11(10)12(14)15/h1-6H,7H2,(H,14,15)

- InChIKey: XMNQVOPFUDNPAS-UHFFFAOYSA-N

- ほほえんだ: ClCC1C=CC2=C(C(=O)O)C=CC=C2C=1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 242

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 37.3

2-(Chloromethyl)naphthalene-5-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A219002110-1g |

2-(Chloromethyl)naphthalene-5-carboxylic acid |

1261532-61-9 | 98% | 1g |

$1786.10 | 2023-09-03 | |

| Alichem | A219002110-500mg |

2-(Chloromethyl)naphthalene-5-carboxylic acid |

1261532-61-9 | 98% | 500mg |

$940.80 | 2023-09-03 |

2-(Chloromethyl)naphthalene-5-carboxylic acid 関連文献

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

1261532-61-9 (2-(Chloromethyl)naphthalene-5-carboxylic acid) 関連製品

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量